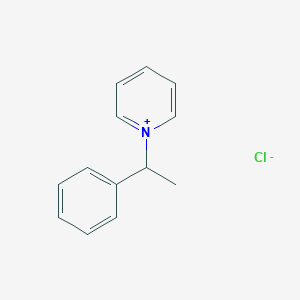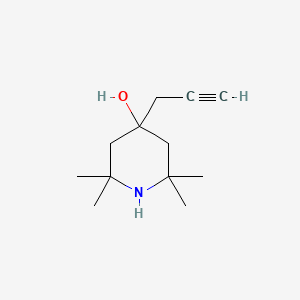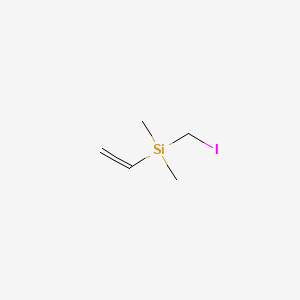![molecular formula C15H22OSi B14434127 Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane CAS No. 75072-62-7](/img/structure/B14434127.png)
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a phenylhexa-1,2-dien-3-yloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane typically involves the reaction of a phenylhexa-1,2-dien-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Ph-C=C=C-CH(OH)-CH=CH2+Me3SiCl→Ph-C=C=C-CH(O-SiMe3)-CH=CH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and as a precursor for biologically active silanes.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive hydroxyl groups, allowing for selective reactions to occur. The compound can also participate in various organic transformations, facilitating the formation of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but with an acetylene group instead of the phenylhexa-1,2-dien-3-yloxy moiety.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but lacks the hexa-1,2-dien-3-yloxy structure.
Uniqueness
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane is unique due to its combination of a trimethylsilyl group with a phenylhexa-1,2-dien-3-yloxy moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
75072-62-7 |
|---|---|
Formule moléculaire |
C15H22OSi |
Poids moléculaire |
246.42 g/mol |
InChI |
InChI=1S/C15H22OSi/c1-5-9-15(16-17(2,3)4)13-12-14-10-7-6-8-11-14/h6-8,10-12H,5,9H2,1-4H3 |
Clé InChI |
OLPAHORPJCMKEH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C=CC1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
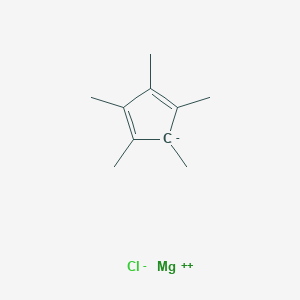
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
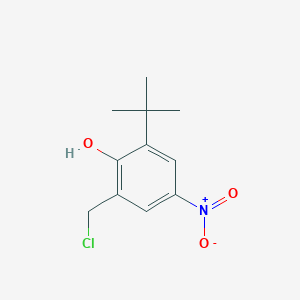


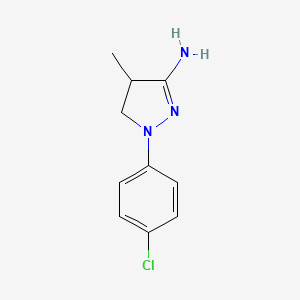
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
